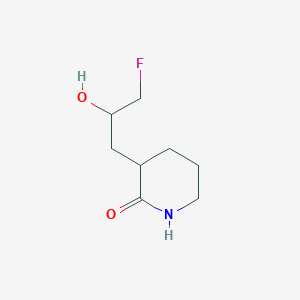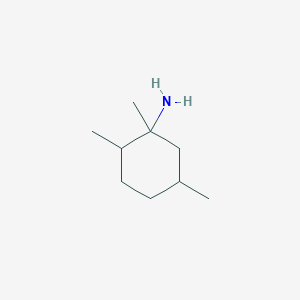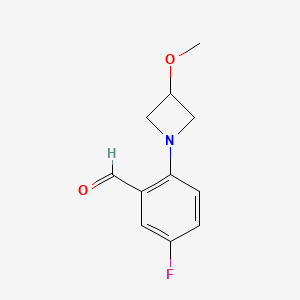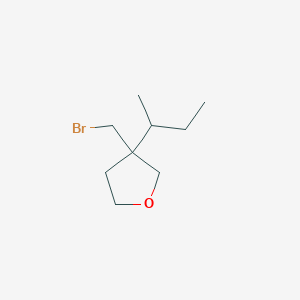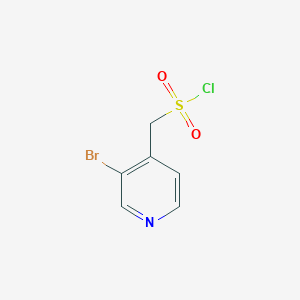
2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine is a heterocyclic compound that features a thiophene ring fused with an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of thiophene-2-carboxylic acid with hydrazine hydrate to form thiophene-2-carbohydrazide.
Formation of the Oxadiazole Ring: The thiophene-2-carbohydrazide is then reacted with an appropriate nitrile to form the 1,2,4-oxadiazole ring.
Introduction of the Ethan-1-amine Group:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.
Substitution: The ethan-1-amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted ethan-1-amine derivatives.
Aplicaciones Científicas De Investigación
2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its application.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-(Thiophen-3-yl)ethanamine: A simpler analog without the oxadiazole ring.
3-(2-Aminoethyl)thiophene: Another analog with a different substitution pattern on the thiophene ring.
Uniqueness
2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine is unique due to the presence of both the thiophene and oxadiazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H9N3OS |
|---|---|
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)ethanamine |
InChI |
InChI=1S/C8H9N3OS/c9-3-1-7-10-8(11-12-7)6-2-4-13-5-6/h2,4-5H,1,3,9H2 |
Clave InChI |
WXMBNLHWRIIPKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C2=NOC(=N2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13194516.png)
![6-Cyclohexyl-8-methyl-5H,6H-pyrido[2,3-d]pyridazin-5-one](/img/structure/B13194525.png)
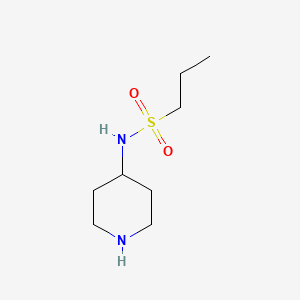
![2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B13194539.png)
